1-Hydroxypropan-2-yl prop-2-enoate;2-hydroxypropyl prop-2-enoate
Description
The compounds 1-hydroxypropan-2-yl prop-2-enoate and 2-hydroxypropyl prop-2-enoate are acrylate esters with hydroxyl-functionalized alkyl chains. Both are structural isomers, differing in the position of the hydroxyl group on the propyl chain.
- 2-Hydroxypropyl prop-2-enoate (CAS 25584-83-2) is also known as hydroxypropyl acrylate. It is widely used in polymer synthesis for coatings, adhesives, and hydrogels due to its reactive acrylate group and hydroxyl functionality .
- 1-Hydroxypropan-2-yl prop-2-enoate (CAS 50858-51-0) is a stereoisomer with an (R)-configuration at the hydroxyl-bearing carbon, as indicated by its InChIKey UXYMHGCNVRUGNO-RXMQYKEDSA-N . This stereochemical distinction can influence polymerization kinetics and material properties in specialty applications.
Properties
Molecular Formula |
C12H20O6 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
1-hydroxypropan-2-yl prop-2-enoate;2-hydroxypropyl prop-2-enoate |
InChI |
InChI=1S/2C6H10O3/c1-3-6(8)9-4-5(2)7;1-3-6(8)9-5(2)4-7/h2*3,5,7H,1,4H2,2H3 |
InChI Key |
LCAYFFNMFIVNDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OC(=O)C=C.CC(COC(=O)C=C)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Ring-Opening Reaction
The reaction mechanism proceeds via nucleophilic attack of the acrylic acid’s carboxylate group on the electrophilic oxirane ring of propylene oxide. Chromium-based catalysts, such as vinylformic acid chromium or chromium acetylacetonate , are employed to accelerate the reaction while minimizing side products like polyether derivatives. A stoichiometric excess of propylene oxide (1.1:1 molar ratio relative to acrylic acid) ensures complete conversion of the acid.
Key Reaction Parameters:
-
Temperature: Maintained at 86–96°C using a water-cooled reflux system to prevent thermal degradation.
-
Pressure: Conducted under vacuum (-0.1 MPa) to facilitate propylene oxide addition and reduce volatile by-products.
-
Catalyst Loading: 0.4–1.2 wt% relative to acrylic acid, depending on the catalyst’s activity.
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| Acrylic Acid (parts) | 100 | 150 | 120 |
| Catalyst (parts) | 0.6 | 1.8 | 1.2 |
| Stoppers (parts) | 0.05 | 0.1 | 0.08 |
| Water (parts) | 0.1 | 0.3 | 0.2 |
| Reaction Time (h) | 2.5–3.5 | 3.0–4.0 | 2.8–3.8 |
Catalyst Systems and Their Impact on Yield
Chromium-based catalysts dominate industrial processes due to their high efficiency and selectivity. Alternative catalysts, such as iron(III) chloride or iron formate , have been explored but exhibit lower activity, requiring higher temperatures (100–110°C) and extended reaction times.
Catalyst Composition and Performance
-
Chromium Acetylacetonate: Achieves 95% conversion in 2.5 hours at 96°C.
-
Iron Formate: Requires 4 hours for 85% conversion under similar conditions.
The choice of catalyst also influences product coloration, with chromium variants producing lighter-colored products suitable for optical applications.
Inhibition of Premature Polymerization
The inclusion of radical inhibitors (stoppers) is critical to suppress acrylic acid’s tendency to polymerize during synthesis. Commonly used inhibitors include:
-
Methyl hydroquinone (MEHQ): Effective at 0.05–0.1 wt%, stabilizing the reaction mixture without altering kinetics.
-
tert-Butyl hydroquinone (TBHQ): Provides enhanced thermal stability at higher temperatures (>90°C).
A dual-inhibitor system (e.g., MEHQ + TBHQ) is often employed to balance efficacy and cost.
Purification and Isolation
Post-reaction purification involves fractional distillation under reduced pressure (-1.2 MPa) to separate 1-hydroxypropan-2-yl prop-2-enoate from unreacted monomers and oligomers. The distillation column is typically operated at 120–280°C, with middle fractions collected at 75–87°C to obtain ≥98% pure product.
Quality Control and Analytical Validation
Gas chromatography (GC) with flame ionization detection (FID) is the standard method for quantifying residual acrylic acid (<0.3 wt%) and assessing purity. Internal standards like n-hexanol ensure precision (±1.5% RSD) across batches.
Comparative Analysis of Industrial Methods
Chemical Reactions Analysis
Types of Reactions
Hydroxypropyl acrylate, mixture of isomers, undergoes various chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form acrylate polymers.
Esterification: It can react with carboxylic acids to form esters.
Transesterification: It can undergo transesterification reactions with other esters.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or UV conditions.
Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Transesterification: Catalyzed by bases such as sodium methoxide or potassium hydroxide.
Major Products
Polymerization: Acrylate polymers used in coatings, adhesives, and resins.
Esterification: Various esters used in plasticizers and lubricants.
Transesterification: Modified esters with different functional properties
Scientific Research Applications
Polymer Chemistry
1-Hydroxypropan-2-yl prop-2-enoate is primarily used as a monomer in the synthesis of polymers. Its structure allows it to participate in radical polymerization reactions, leading to the formation of polyacrylate materials. These polymers are widely utilized in:
- Coatings and Adhesives: The compound enhances the adhesion properties and durability of coatings used in automotive and industrial applications.
| Application Type | Description |
|---|---|
| Coatings | Used in thermosetting acrylic coatings for enhanced durability. |
| Adhesives | Acts as a binding agent in various adhesive formulations. |
Biomedical Applications
Research has indicated potential biomedical uses for 1-hydroxypropan-2-yl prop-2-enoate:
- Drug Delivery Systems: Its biocompatibility makes it a candidate for drug delivery systems where controlled release is essential.
Case studies have demonstrated the efficacy of polymeric nanoparticles made from this compound in delivering anti-cancer drugs effectively while minimizing side effects .
Surface Modification
The compound can be used to modify surfaces to improve wettability and adhesion properties, particularly in biomedical devices and materials that require enhanced interaction with biological tissues.
Textile Industry
In the textile industry, 1-hydroxypropan-2-yl prop-2-enoate is employed as a finishing agent that improves the water repellency and stain resistance of fabrics.
Paints and Coatings
The compound is integral to formulating UV-curable paints and coatings, which are increasingly used due to their environmental benefits and performance characteristics.
Safety and Environmental Considerations
While 1-hydroxypropan-2-yl prop-2-enoate has valuable applications, safety assessments are crucial due to its potential toxicity upon exposure. Studies indicate that it can cause skin irritation and sensitization, necessitating proper handling protocols in industrial settings .
Mechanism of Action
The mechanism of action of hydroxypropyl acrylate, mixture of isomers, involves its ability to undergo polymerization and copolymerization reactions. The presence of both vinyl and hydroxyl groups allows it to form cross-linked networks with other monomers, resulting in materials with enhanced mechanical and chemical properties. The molecular targets and pathways involved include the formation of covalent bonds between the acrylate groups and other reactive species, leading to the creation of polymeric structures .
Comparison with Similar Compounds
Key Structural Features and Functional Groups
The hydroxyl-acrylate motif is shared across these compounds, but substituent variations (e.g., alkyl chain length, branching, or additional functional groups) differentiate their properties:
Reactivity and Polymerization Behavior
- Hydroxypropyl vs. Hydroxyethyl Acrylates : The longer propyl chain in hydroxypropyl acrylate enhances flexibility in polymer backbones compared to hydroxyethyl derivatives, making it preferable for elastomers .
- Methacrylate Derivatives: The α-methyl group in 2-hydroxyethyl 2-methylprop-2-enoate (a methacrylate) reduces polymerization shrinkage and increases rigidity compared to acrylates .
- Steric Effects: Branched esters like 2,3,3-trimethylbutan-2-yl prop-2-enoate exhibit slower polymerization rates due to steric hindrance, favoring controlled synthesis .
Physicochemical Properties
Hydroxypropyl Acrylate in Polymer Chemistry
Stereochemical Influence
- The (R)-configuration in 1-hydroxypropan-2-yl prop-2-enoate improves enantioselectivity in chiral polymer synthesis, critical for optical materials .
Biological Activity
1-Hydroxypropan-2-yl prop-2-enoate, also known as 2-hydroxypropyl prop-2-enoate, is an acrylate compound with notable biological activities. This article explores its biological properties, mechanisms of action, toxicity, and potential applications in various fields.
- Molecular Formula : C₆H₈O₃
- Molar Mass : 130.14 g/mol
- Appearance : Colorless to almost colorless liquid
- Boiling Point : 77°C at 5 mmHg
- Density : 1.044 g/mL at 25°C
Toxicity Profile
1-Hydroxypropan-2-yl prop-2-enoate is primarily characterized by its toxicity . It is classified as toxic via inhalation and skin contact, with potential to cause burns upon exposure. Risk codes indicate that it may cause sensitization through skin contact, necessitating careful handling during use .
The biological activity of this compound is attributed to its interaction with biological systems:
- Metabolism : The compound undergoes hydrolysis catalyzed by carboxylesterases, resulting in the formation of methacrylic acid and 1,2-propanediol. This metabolic pathway suggests a rapid elimination from biological systems, reducing cumulative toxicity risks .
- Cellular Interactions : Studies have indicated clastogenic effects in mammalian cells, with significant activity noted at specific concentrations. This raises concerns about its potential mutagenic properties under certain conditions .
Case Studies
- Acute Toxicity Studies : In animal tests, the median lethal dose (LD50) for oral exposure was found to be greater than 2000 mg/kg body weight, indicating low acute toxicity . Dermal exposure studies reported LD50 values of 306 mg/kg for rabbits.
- Mutagenicity Assessments : In vitro tests using Salmonella typhimurium showed no mutagenic potential without metabolic activation; however, positive results were observed with metabolic activation in certain E. coli strains . In vivo assays also reported negative results for mutagenicity.
- Irritation Studies : The compound exhibited irritant effects on the respiratory tract at low concentrations (5 ppm), but no systemic toxicity was observed in long-term exposure studies on laboratory animals .
Industrial Uses
1-Hydroxypropan-2-yl prop-2-enoate is utilized in various industries:
- Polymer Manufacturing : It serves as a co-monomer in the production of polymers and resins due to its reactivity during polymerization processes.
- Pharmaceuticals : Ongoing research aims to explore its potential as a pharmaceutical intermediate, particularly in drug formulation and delivery systems.
Comparative Analysis
| Property | 1-Hydroxypropan-2-yl Prop-2-enoate | Hydroxyethyl Acrylate |
|---|---|---|
| Molecular Formula | C₆H₈O₃ | C₆H₈O₃ |
| Toxicity (LD50 Oral) | >2000 mg/kg | 820 mg/kg |
| Mutagenicity | Negative (in vitro) | Negative (in vivo) |
| Main Metabolites | Methacrylic acid | Methacrylic acid |
Q & A
Q. What advanced spectroscopic techniques (e.g., solid-state NMR, XPS) elucidate degradation pathways in UV-exposed polymer films?
- Methodological Answer : Solid-state ¹³C CP/MAS NMR identifies chain scission sites, while XPS detects surface oxidation (C=O/O-H bond formation). Accelerated aging tests (QUV chambers) coupled with Arrhenius modeling predict long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
